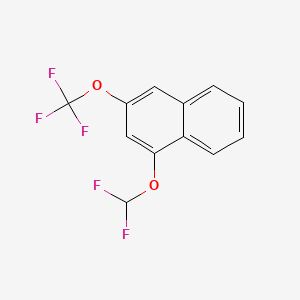
1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalenes substituted with difluoromethoxy and trifluoromethoxy groups
Preparation Methods
One common method involves the use of radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with appropriate reagents to introduce the desired functional groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different hydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
- 1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene
- 1-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene
- 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene These compounds share similar structural features but differ in the position of the difluoromethoxy and trifluoromethoxy groups on the naphthalene ring. The unique positioning of these groups in this compound can result in distinct chemical properties and reactivity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H7F5O2 |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-10-6-8(19-12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |
InChI Key |
GJOHFOIVDFQKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















